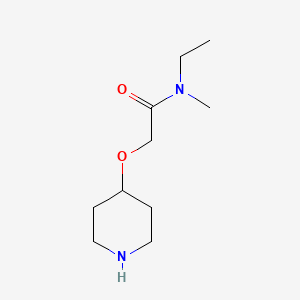

N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

902836-87-7 |

|---|---|

Molecular Formula |

C10H20N2O2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

N-ethyl-N-methyl-2-piperidin-4-yloxyacetamide |

InChI |

InChI=1S/C10H20N2O2/c1-3-12(2)10(13)8-14-9-4-6-11-7-5-9/h9,11H,3-8H2,1-2H3 |

InChI Key |

AGCOSVMPQXPZQC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)COC1CCNCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Weight and Formula of C10H20N2O2 Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the molecular weight and confirming the chemical formula of novel compounds, using the formula C10H20N2O2 as a central example. In drug discovery and development, the precise characterization of a chemical entity is a foundational requirement, mandated by regulatory bodies and essential for establishing intellectual property, understanding structure-activity relationships (SAR), and ensuring reproducibility.[1][2] This document moves beyond simple definitions to detail the integrated analytical workflow required for unambiguous structural confirmation, grounded in the principles of Good Laboratory Practice (GLP).[3][4][5]

Section 1: Theoretical Molecular Weight and Composition

Before any experimental work commences, a thorough theoretical analysis of the target molecular formula is critical. The formula C10H20N2O2 represents a multitude of possible isomers, each with unique chemical structures and properties, yet all sharing the same elemental composition and, consequently, the same molecular weight.

The molecular weight (or more accurately, molar mass) is calculated by summing the atomic weights of all constituent atoms in the formula.[6][7]

Table 1: Standard Atomic Weights

| Element | Symbol | Standard Atomic Weight ( g/mol ) |

|---|---|---|

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Nitrogen | N | 14.007 |

| Oxygen | O | 15.999 |

Calculation of Average Molecular Weight for C10H20N2O2:

-

(10 × 12.011) + (20 × 1.008) + (2 × 14.007) + (2 × 15.999)

-

= 120.11 + 20.16 + 28.014 + 31.998

-

= 200.282 g/mol

While the average molecular weight is useful for stoichiometric calculations in bulk, high-resolution analytical techniques rely on the monoisotopic mass , which is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Calculation of Monoisotopic Mass for C10H20N2O2:

-

(10 × 12.000000) + (20 × 1.007825) + (2 × 14.003074) + (2 × 15.994915)

-

= 120.000000 + 20.156500 + 28.006148 + 31.989830

-

= 200.152478 Da

This exact mass is the value against which high-resolution mass spectrometry data is compared for formula confirmation.[8][9]

Section 2: The Integrated Workflow for Formula and Structure Determination

Confirming the molecular formula and elucidating the specific structure of a C10H20N2O2 derivative requires a multi-technique approach. No single experiment provides all the necessary information. The workflow logically progresses from determining the elemental composition and molecular weight to piecing together the atomic connectivity and identifying functional groups.

Caption: Integrated workflow for compound characterization.

High-Resolution Mass Spectrometry (HRMS)

Causality: The primary goal of HRMS is to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm).[10][11] This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For a C10H20N2O2 derivative, obtaining a measured mass that matches the theoretical monoisotopic mass (200.152478 Da) within a narrow error margin provides strong evidence for the proposed molecular formula.[8]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution is often diluted further to a final concentration of ~1-10 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., Q-TOF, Orbitrap) using a known calibration standard across the desired mass range to ensure high mass accuracy.

-

Ionization: Introduce the sample into the instrument. Electrospray ionization (ESI) is most common for polar molecules like potential C10H20N2O2 derivatives. The analysis is run in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

-

Data Acquisition: Acquire the mass spectrum. The instrument settings should be optimized for high resolution (>10,000 FWHM).

-

Data Analysis: Identify the peak corresponding to the molecular ion. For positive mode, this would be the [M+H]⁺ adduct at m/z 201.160303. Calculate the mass error between the measured m/z and the theoretical m/z in parts-per-million (ppm). A mass error of <5 ppm strongly supports the assigned formula.

Elemental Analysis (EA)

Causality: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound.[12] This data is used to calculate the simplest whole-number ratio of atoms, known as the empirical formula.[13][14] When combined with the accurate molecular weight from HRMS, the empirical formula can be definitively scaled up to the molecular formula.[12]

Experimental Protocol: CHN Combustion Analysis

-

Sample Preparation: Accurately weigh 2-3 mg of the highly purified and dried compound into a tin capsule.

-

Combustion: The sample is combusted at high temperatures (~900-1000 °C) in an oxygen-rich environment. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

Separation and Detection: The resulting gases are separated via a chromatographic column and quantified using a thermal conductivity detector.

-

Calculation: The instrument's software calculates the mass percentages of C, H, and N.

-

Empirical Formula Determination:

-

Convert mass percentages to moles by dividing by the atomic weight of each element.

-

Divide each mole value by the smallest calculated mole value to obtain a ratio.

-

If necessary, multiply the ratios by a small integer to obtain the whole-number empirical formula. For C10H20N2O2, the expected percentages are C: 59.97%, H: 10.06%, N: 13.99%. The empirical formula is C5H10NO.

-

Compare the empirical formula mass (100.141 g/mol ) to the molecular weight (200.282 g/mol ). The ratio (200.282 / 100.141 ≈ 2) provides the multiplier to convert the empirical formula to the molecular formula.

-

Spectroscopic Structural Elucidation

Once the molecular formula C10H20N2O2 is confirmed, spectroscopy is used to determine the arrangement of these atoms. This is crucial as isomers can have vastly different biological activities.

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15][16] Different bond types (e.g., C=O, N-H) vibrate at characteristic frequencies, creating a unique "fingerprint" spectrum.[17]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to specific functional groups.

Table 2: Key IR Absorptions for C10H20N2O2 Isomers

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |

|---|---|---|---|

| Amide | N-H | 3100-3500 | Medium-Strong, can be broad |

| Amide | C=O | 1630-1695 | Strong, sharp |

| Carboxylic Acid | O-H | 2500-3300 | Very broad |

| Carboxylic Acid | C=O | 1700-1725 | Strong, sharp |

| Ester | C=O | 1735-1750 | Strong, sharp |

| Amine | N-H | 3100-3500 | Medium, can show two bands for -NH₂ |

| Alcohol | O-H | 3200-3600 | Strong, broad |

| Alkane | C-H | 2850-3000 | Strong |

Causality: NMR is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule.[18] It provides information on the chemical environment, number, and connectivity of ¹H (proton) and ¹³C nuclei.[19][20] Comparing the predicted spectra of different isomers with the experimental data allows for unambiguous structure assignment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key information includes:

-

Chemical Shift (δ): Indicates the electronic environment of the proton.

-

Integration: The area under a peak is proportional to the number of protons it represents.

-

Multiplicity (Splitting): Reveals the number of protons on adjacent carbons.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. While standard acquisition is not inherently quantitative, it reveals the number of unique carbon environments.[21] Techniques like DEPT can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR (Optional but Recommended): Experiments like COSY (H-H correlation) and HSQC (C-H correlation) are used to definitively establish the connectivity between atoms, especially for complex structures.

Section 3: Case Study: Differentiating Isomers of C10H20N2O2

To illustrate the power of this integrated workflow, consider two plausible, yet structurally distinct, isomers of C10H20N2O2: Sebacic diamide and N,N,N',N'-Tetramethyladipamide . Both have a molecular weight of 200.28 g/mol and the same molecular formula, but their spectroscopic signatures are dramatically different.

| Isomer 1: Sebacic Diamide | Isomer 2: N,N,N',N'-Tetramethyladipamide |

| O=C(NH₂)-(CH₂)₈-C(NH₂)=O | O=C(N(CH₃)₂)-(CH₂)₄-C(N(CH₃)₂) =O |

Caption: Structures of two C10H20N2O2 isomers.

Table 3: Comparative Spectroscopic Data for C10H20N2O2 Isomers

| Technique | Feature | Predicted Data for Sebacic Diamide | Predicted Data for N,N,N',N'-Tetramethyladipamide | Rationale for Differentiation |

|---|---|---|---|---|

| FTIR | N-H Stretch | Strong, broad peak ~3200-3400 cm⁻¹ | Absent | Presence/absence of N-H bond is definitive. |

| C=O Stretch | Strong, sharp peak ~1650 cm⁻¹ (Amide I) | Strong, sharp peak ~1630 cm⁻¹ (Tertiary Amide) | The C=O stretch for tertiary amides is typically at a lower wavenumber than for primary amides. | |

| ¹H NMR | N-H Protons | Broad signal ~5.5-7.5 ppm (4H) | Absent | Signal for amide N-H protons is present only in Isomer 1. |

| N-CH₃ Protons | Absent | Two sharp singlets ~2.9-3.1 ppm (12H total) | The large 12H singlet is a unique signature for the four equivalent methyl groups. | |

| α-CH₂ Protons | Triplet ~2.2 ppm (4H) | Triplet ~2.3 ppm (4H) | Similar chemical shifts, but coupling patterns and integrations differ relative to other signals. | |

| β, γ, δ-CH₂ Protons | Multiplets ~1.3-1.6 ppm (12H) | Multiplet ~1.7 ppm (4H) | Isomer 1 has a much larger integral for the central aliphatic chain protons. | |

| ¹³C NMR | Number of Signals | 5 unique signals | 4 unique signals | Difference in molecular symmetry leads to a different number of chemically distinct carbons. |

| C=O Carbon | ~175 ppm | ~172 ppm | Carbonyl environment differs slightly. |

| | N-CH₃ Carbons | Absent | ~35-37 ppm | Presence of methyl carbons attached to nitrogen is a clear identifier for Isomer 2. |

This comparative analysis demonstrates how an orthogonal set of analytical techniques can easily and unambiguously distinguish between structural isomers, a critical step in any research or drug development program.

Conclusion

The determination of the molecular weight and formula of a novel compound like a C10H20N2O2 derivative is a systematic process that underpins all further chemical and biological investigation. It begins with the theoretical calculation of mass and culminates in a rigorous experimental verification using an integrated suite of analytical tools. High-resolution mass spectrometry and elemental analysis work in concert to confirm the molecular formula, while FTIR and multinuclear NMR spectroscopy provide the detailed structural information necessary to identify a specific isomer. Adherence to these robust, self-validating protocols is essential for ensuring data integrity, meeting regulatory expectations, and advancing scientific discovery with confidence.[22][23]

References

-

Infrared (IR) Spectroscopy. (n.d.). University of Florida, Polymer Chemistry Characterization Lab. Retrieved from [Link][15]

-

Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link][8]

-

Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2021). ResearchGate. Retrieved from [Link][24]

-

High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone. Retrieved from [Link][11]

-

Elemental Analysis. (n.d.). University of Guelph. Retrieved from [Link][12]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(11), 1935-1952. Retrieved from [Link][18]

-

Clark, J. (n.d.). The Molecular Ion (M+) Peak in Mass Spectra. Chemguide. Retrieved from [Link][9]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link][16]

-

Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2021, July 20). PubMed. Retrieved from [Link][25]

-

Koch, B. P., & Dittmar, T. (2007). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 79(4), 1758-1763. Retrieved from [Link][26]

-

Molecular Weight Calculator (Molar Mass). (n.d.). Science Gateway. Retrieved from [Link][6]

-

Determining the Empirical Formula from an Elemental Analysis. (n.d.). ChemCollective. Retrieved from [Link][13]

-

Calculating Empirical Formulas for Compounds. (2025, July 28). Chemistry LibreTexts. Retrieved from [Link][14]

-

Comparison of 1H-NMR and 13C-NMR. (n.d.). Slideshare. Retrieved from [Link][19]

-

GLP Characterization Studies. (2018, November 26). EAG Laboratories. Retrieved from [Link][22]

-

Some physical data and characteristics of amino acid derivatives. (n.d.). ResearchGate. Retrieved from [Link][27]

-

NMR Spectroscopy Challenge. (2026, January 24). YouTube. Retrieved from [Link][20]

-

Molecular Weight Calculator. (n.d.). Omni Calculator. Retrieved from [Link][7]

-

Guidance for Industry: Drug Substance. (n.d.). FDA. Retrieved from [Link][28]

-

Good Laboratory Practice (GLP). (n.d.). European Food Safety Authority. Retrieved from [Link][3]

-

DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers. (2020, August 11). MDPI. Retrieved from [Link][29]

-

A Guide to Good Laboratory Practice (GLP). (2025, August 19). SafetyCulture. Retrieved from [Link][4]

-

Understanding Good Laboratory Practice (GLP) Standards. (2024, March 5). Visikol. Retrieved from [Link][5]

-

Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023, October 1). Spectroscopy Online. Retrieved from [Link][23]

-

Molar Mass Calculator. (n.d.). WebQC.org. Retrieved from [Link][30]

-

Synthesis and characterization of some new amino acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Q11 Development and Manufacture of Drug Substances. (n.d.). FDA. Retrieved from [Link][31]

-

Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. (2023, July 20). MDPI. Retrieved from [Link][32]

-

Determining Empirical and Molecular Formulas. (n.d.). Pressbooks. Retrieved from [Link][33]

-

Empirical Formulas from Analysis. (2026, January 27). Chemistry LibreTexts. Retrieved from [Link][34]

-

Synthesis, Spectroscopic Characterization, and DFT Analysis of Cu(II) Diamide Complexes. (2025, December 20). ResearchGate. Retrieved from [Link][35]

-

Assessment of amide I spectroscopic maps. (2014, June 13). AIP Publishing. Retrieved from [Link][36]

-

Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides. (2024, February 19). PMC. Retrieved from [Link][37]

-

21 CFR Part 314 -- Applications for FDA Approval to Market a New Drug. (n.d.). eCFR. Retrieved from [Link][38]

-

Chemistry, Manufacturing and Controls: Regulatory Considerations and Resource. (2025, September 11). YouTube. Retrieved from [Link][1]

-

What Are the FDA Requirements for Peptide Characterization? (2025, November 27). ResolveMass. Retrieved from [Link][2]

-

Comparison of Two Derivative Methods for the Quantification of Amino Acids. (2025, August 7). MDPI. Retrieved from [Link][39]

-

A Practical Method for Amino Acid Analysis by LC-MS. (2023, April 15). PMC. Retrieved from [Link][40]

-

Characterization of Six Diamide Insecticides on Ryanodine Receptor. (2025, July 23). ResearchGate. Retrieved from [Link][41]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Good Laboratory Practice (GLP) | EFSA [efsa.europa.eu]

- 4. safetyculture.com [safetyculture.com]

- 5. Understanding Good Laboratory Practice (GLP) Standards [visikol.com]

- 6. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 7. omnicalculator.com [omnicalculator.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 13. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 17. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]

- 20. m.youtube.com [m.youtube.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. eag.com [eag.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. fda.gov [fda.gov]

- 29. mdpi.com [mdpi.com]

- 30. webqc.org [webqc.org]

- 31. fda.gov [fda.gov]

- 32. Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters | MDPI [mdpi.com]

- 33. 5.4 Determining Empirical and Molecular Formulas – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. researchgate.net [researchgate.net]

- 36. pubs.aip.org [pubs.aip.org]

- 37. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 38. eCFR :: 21 CFR Part 314 -- Applications for FDA Approval to Market a New Drug [ecfr.gov]

- 39. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]

- 40. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

Technical Guide: Biological Activity of N-Substituted Piperidin-4-yloxy Acetamides

[1]

Executive Summary

The N-substituted piperidin-4-yloxy acetamide scaffold represents a privileged pharmacophore in modern medicinal chemistry.[1] Structurally, it bridges the lipophilic, cationic nature of the piperidine ring (a mimic of the acetylcholine quaternary ammonium) with an amide-linked effector region.

This guide details the technical exploitation of this scaffold, primarily as a dual-binding Acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease therapy, with secondary applications in antimicrobial drug discovery.[1] The acetamide linker provides critical hydrogen-bonding capabilities and conformational flexibility, allowing the molecule to span the narrow active site gorge of AChE, interacting simultaneously with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

Structural Rationale & SAR Logic

The Pharmacophore

The design logic relies on mimicking the transition state of acetylcholine hydrolysis while preventing enzyme turnover.

-

N-Substitution (The Anchor): Usually a benzyl or aryl-alkyl group.[1] This moiety engages in

stacking interactions with aromatic residues (e.g., Trp86) in the AChE active site.[1] -

Piperidine Ring: Protonated at physiological pH, it mimics the cationic head of acetylcholine, binding to the anionic sub-site.

-

Oxy-Acetamide Linker: A semi-rigid spacer that facilitates Hydrogen bonding (via the amide NH and Carbonyl O) with the enzyme gorge residues (e.g., Tyr124), reducing the entropic penalty of binding.

Visualization: SAR & Binding Logic

Figure 1: Structural dissection of the scaffold showing the mapping of chemical moieties to specific binding sites within the Acetylcholinesterase enzyme.[1]

Synthetic Pathway

To ensure reproducibility and high yield, a convergent synthesis strategy is recommended.[1] This pathway utilizes a Williamson ether synthesis followed by N-alkylation or vice-versa.[1] The protocol below prioritizes the O-alkylation first to avoid quaternary ammonium salt formation during the ether step.

Reaction Workflow

Figure 2: Convergent synthetic pathway for generating library derivatives.

Detailed Protocol: Ether Synthesis Step

Note: This is the critical yield-determining step.[1]

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-4-piperidinol (1.0 eq) in anhydrous DMF (5 mL/mmol).

-

Activation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 mins until gas evolution ceases (formation of alkoxide).

-

Coupling: Dropwise add the 2-chloro-N-substituted-acetamide (1.1 eq) dissolved in minimum DMF.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).

-

Workup: Quench with ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane).

Biological Evaluation: AChE Inhibition[2][3][4][5][6][7][8][9]

The primary biological screen is the Ellman’s Assay . This colorimetric assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion.[2][3]

Reagent Logic

-

Acetylthiocholine Iodide (ATCI): The substrate.[2][3] Hydrolysis by AChE yields thiocholine.[2][3][4]

-

DTNB (Ellman's Reagent): Reacts with the free thiol of thiocholine to produce 5-thio-2-nitrobenzoate (Yellow,

nm).[1][2][3] -

Donepezil: Used as the positive control (Standard

nM).[1]

Validated Protocol (96-Well Plate Format)

-

Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 8.0).

-

Enzyme Mix: Dissolve AChE (from Electrophorus electricus, Sigma) in buffer to 0.03 U/mL.

-

Inhibitor Incubation:

-

Substrate Addition:

-

Add 10

L DTNB (10 mM).[5] -

Add 10

L ATCI (15 mM).

-

-

Measurement: Read Absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Plot reaction rate (slope) vs. log[Concentration]. Calculate

using non-linear regression (GraphPad Prism).

Representative Data (SAR Trends)

The following table summarizes expected activity trends based on literature consensus for this scaffold.

| Compound Code | N-Substituent (R1) | Amide Substituent (R2) | AChE IC50 (nM) | Selectivity (AChE/BuChE) |

| Ref (Donepezil) | N/A | N/A | 12.5 | High |

| A1 | Methyl | Phenyl | > 5,000 | Low |

| A2 | Benzyl | Phenyl | 45.2 | Moderate |

| A3 | 2-Fluoro-Benzyl | Phenyl | 28.1 | High |

| A4 | 4-Nitro-Benzyl | Phenyl | 115.0 | Low |

| B1 | Benzyl | 4-Methoxy-Phenyl | 18.4 | Very High |

Analysis: A bulky, lipophilic N-substituent (Benzyl) is required for potency (A2 vs A1).[1] Electron-withdrawing groups (Fluorine) on the benzyl ring often enhance binding via improved

Secondary Activity: Antimicrobial Screening

Recent studies indicate that N-substituted piperidines disrupt bacterial cell membranes and inhibit efflux pumps.[1]

Protocol: Microbroth Dilution (MIC Determination)

-

Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to

CFU/mL in Mueller-Hinton Broth. -

Plating: In a 96-well plate, serially dilute test compounds (range 128

g/mL to 0.25 -

Incubation: Add bacterial suspension. Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

-

Validation: Use Ciprofloxacin as positive control.

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88–95.[1] [Link]

-

Pissinate, K., et al. (2016). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains.[1] ACS Omega, 1(2), 249–259.[1] [Link][1]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[1][6] Biomedical and Pharmacology Journal, 1(1). [Link]

-

Luo, W., et al. (2020). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases.[1] Molecules, 25(3), 633.[1] [Link]

Sources

- 1. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Methodological & Application

Application Notes & Protocols: A Guide to the Scalable Synthesis of N-Dialkyl Substituted Acetamide Derivatives

Abstract

N-dialkyl substituted acetamides are a cornerstone of modern chemistry, serving as pivotal intermediates and final products in the pharmaceutical, agrochemical, and specialty chemical industries.[1] Their synthesis, while conceptually straightforward, presents significant challenges when transitioning from the laboratory bench to industrial-scale production. Key hurdles include ensuring high atom economy, minimizing hazardous waste, controlling costs, and guaranteeing operational safety.[1][2][3] This guide provides a detailed exploration of two robust, scalable, and economically viable methods for the synthesis of N-dialkyl substituted acetamides: Catalytic Direct Amidation of Acetic Acid and Base-Promoted Aminolysis of Alkyl Acetates . Moving beyond simple procedural lists, this document delves into the mechanistic rationale behind each protocol, offering insights into process optimization and critical safety considerations for large-scale operations.

Strategic Approaches to Scalable Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in organic synthesis.[4] For industrial applications, the selection of a synthetic route must prioritize efficiency, sustainability, and cost-effectiveness over the convenience of many laboratory-scale methods.

Classical vs. Modern Methodologies

Traditional approaches often rely on stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium salts (e.g., PyBOP) to convert the carboxylic acid into a highly reactive intermediate.[2][5] While effective on a small scale, these methods suffer from poor atom economy, generating significant amounts of by-product waste that is difficult and costly to separate and dispose of, making them unsuitable for large-scale manufacturing.

Modern, "green" chemistry principles steer process development towards catalytic and direct methods that minimize waste.[6] The most atom-economical approach is the direct condensation of a carboxylic acid and an amine, which ideally produces only water as a by-product.[7] This guide focuses on such scalable and sustainable strategies.

Method Selection Rationale:

The two protocols detailed below were selected based on the following criteria for industrial scalability:

-

High Atom Economy: Both methods minimize the formation of stoichiometric by-products.

-

Cost-Effective Reagents: They utilize readily available and inexpensive starting materials like acetic acid, alkyl acetates, and boric acid.

-

Operational Simplicity: The procedures avoid complex or highly hazardous reagents, and the workups are designed for large-scale implementation.

-

Environmental Considerations: The protocols are designed to use more environmentally benign solvents and reduce overall waste, as measured by metrics like Process Mass Intensity (PMI).

Protocol I: Catalytic Direct Amidation of Acetic Acid

This protocol leverages the direct reaction between acetic acid and a secondary dialkylamine, facilitated by a simple, inexpensive Lewis acid catalyst, boric acid. The key to achieving high conversion is the continuous removal of water, which drives the reaction equilibrium toward the product.[8][9]

Causality of Experimental Design: Boric acid acts as a catalyst by forming a reactive acyl-borate intermediate with the carboxylic acid. This intermediate is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. The subsequent removal of water, typically via azeotropic distillation using a Dean-Stark apparatus, is crucial to prevent the reverse reaction (hydrolysis of the amide) and ensure the catalytic cycle proceeds efficiently.[8]

Experimental Workflow: Catalytic Direct Amidation

Caption: Workflow for Boric Acid Catalyzed Direct Amidation.

Detailed Step-by-Step Methodology:

-

Reactor Setup: Equip a suitable reaction vessel with a mechanical stirrer, a thermocouple, a heating mantle, and a Dean-Stark apparatus connected to a reflux condenser. Ensure the system is inerted with nitrogen, especially if the amine is sensitive to air.

-

Charging Reagents: To the reactor, add toluene (sufficient to allow for efficient reflux and stirring). Add acetic acid (1.0 equivalent) followed by the dialkylamine (1.0 to 1.2 equivalents). A slight excess of the more volatile component (often the amine) can be used to drive the reaction. Finally, add boric acid (1-5 mol%).

-

Reaction Execution: Begin stirring and heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring: Monitor the reaction's progress by observing the rate of water collection and by periodic sampling for analysis by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete when water ceases to collect.

-

Workup - Quench and Wash: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acetic acid and boric acid) and then with brine.

-

Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Purification: Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude N,N-dialkylacetamide can be purified by fractional distillation under reduced pressure to yield the final product of high purity.

Safety & Scale-Up Considerations:

-

Exothermicity: The initial mixing of the acid and amine forms an ammonium carboxylate salt, which is an exothermic process. On a large scale, the reagents should be mixed slowly with adequate cooling to control the temperature.[10]

-

Pressure: Ensure the system is adequately vented through the condenser. The reaction itself does not typically generate gas, but heating a closed system is extremely hazardous.

-

Solvent Choice: While toluene is effective for azeotropic water removal, other solvents like xylene can be used for higher temperatures if needed. Always consult solvent safety data sheets and consider environmental impact.[9]

Protocol II: Base-Promoted Aminolysis of Alkyl Acetates

This method involves the direct reaction of an alkyl acetate (e.g., ethyl acetate or methyl acetate) with a dialkylamine. While this reaction can occur thermally at high temperatures and pressures, it is often sluggish. The use of a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) can dramatically accelerate the reaction under milder conditions.[11][12]

Causality of Experimental Design: The aminolysis of unactivated esters is often slow because the amine is not a sufficiently strong nucleophile to attack the ester carbonyl efficiently. A strong base like KOtBu deprotonates the amine, generating a highly nucleophilic amide anion. This anion readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to expel the alkoxide leaving group, forming the final amide product. This approach avoids the formation of the unreactive ammonium carboxylate salt that can plague direct acid-amine condensations.[11][13]

Mechanism: Base-Promoted Aminolysis

Caption: Simplified mechanism of base-promoted ester aminolysis.

Detailed Step-by-Step Methodology:

-

Reactor Setup: Use a dry reaction vessel equipped with a mechanical stirrer, thermocouple, and an addition funnel, under an inert atmosphere (nitrogen or argon). Anhydrous conditions are critical due to the use of KOtBu.

-

Charging Reagents: To the reactor, add the dialkylamine (1.0 equivalent) and an anhydrous solvent such as Tetrahydrofuran (THF) or tert-Butyl methyl ether (MTBE). Add the alkyl acetate (1.2 to 2.0 equivalents). Using the ester as the excess reagent is often practical and cost-effective.

-

Base Addition: Cool the mixture in an ice bath (0-5°C). Add a solution or slurry of potassium tert-butoxide (1.1 to 1.5 equivalents) in the reaction solvent portion-wise or via the addition funnel, ensuring the internal temperature does not rise significantly.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitoring: Monitor the reaction by TLC or GC until the starting amine is consumed.

-

Workup - Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or water.

-

Isolation: Transfer the mixture to a separatory funnel and add more water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.

Safety & Scale-Up Considerations:

-

Pyrophoric Reagents: While KOtBu is not pyrophoric, it is highly reactive with water and moisture. Other strong bases like n-BuLi are pyrophoric and require specialized handling procedures, making KOtBu a safer choice for scale-up.[11]

-

Temperature Control: The addition of the strong base can be exothermic. Maintaining low temperatures during addition is critical to prevent side reactions and ensure safety. A runaway reaction is a significant risk if the base is added too quickly without proper cooling.[10]

-

Solvent Choice: THF is a common choice, but its potential to form peroxides must be managed. MTBE is often a safer alternative on an industrial scale. Avoid protic solvents which will consume the base.

Data Summary & Method Comparison

The choice between these two scalable methods will depend on factors such as raw material cost, equipment availability, and the specific properties of the target acetamide.

| Parameter | Protocol I: Catalytic Direct Amidation | Protocol II: Base-Promoted Aminolysis |

| Starting Materials | Acetic Acid, Dialkylamine | Alkyl Acetate, Dialkylamine |

| Key Reagent | Boric Acid (Catalytic) | Potassium tert-Butoxide (Stoichiometric) |

| By-products | Water | Alcohol (e.g., Ethanol), tert-Butanol |

| Typical Temperature | High (Reflux, 80-140°C) | Low to Ambient (0°C to 25°C) |

| Reaction Time | 4 - 24 hours | 1 - 6 hours |

| Key Advantage | High atom economy, very low catalyst cost. | Faster reaction times, milder conditions. |

| Key Disadvantage | High energy input, long reaction times. | Requires anhydrous conditions, generates more waste. |

| Process Mass Intensity | Lower (Greener) | Higher |

Conclusion

The scalable synthesis of N-dialkyl substituted acetamides is readily achievable through rational process design that prioritizes safety, cost, and sustainability. The catalytic direct amidation of acetic acid represents a highly atom-economical and green route, ideal for large-volume manufacturing where energy costs are manageable. Conversely, the base-promoted aminolysis of alkyl acetates offers a faster, lower-temperature alternative that can be advantageous for temperature-sensitive substrates, albeit with a higher PMI due to the use of a stoichiometric base.[11]

Future developments in this field will likely focus on the implementation of continuous flow chemistry to enhance safety and control over reaction parameters, as well as the exploration of biocatalytic methods which can offer unparalleled selectivity under environmentally benign aqueous conditions.[4][6] By understanding the principles outlined in this guide, researchers and process chemists can confidently select and optimize a synthetic strategy that best fits their specific manufacturing needs.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

-

Cernak, T., Dykstra, K. D., & Krska, S. W. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1596-1627. [Link]

-

ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

-

Gribble, G. W. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

-

Perrin, C. L. (2023). Direct Catalytic Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

-

Lanigan, R. M., & Sheppard, T. D. (2013). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

-

La-Venia, A., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. [Link]

-

Contente, M. L., & Paradisi, F. (2021). Biocatalytic amide bond formation. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Shopov, G. Y., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. PMC. [Link]

-

University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]

-

Wang, D., et al. (2018). Mechanism for acetic acid-catalyzed ester aminolysis. SpringerLink. [Link]

-

Nicholson, W. I., et al. (2021). Direct Amidation of Esters via Ball Milling. ResearchGate. [Link]

- Purac Biochem BV. (2010). Process for manufacturing n,n-dialkyl lactamide.

-

Wang, S., et al. (2020). Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. IOP Conference Series: Earth and Environmental Science. [Link]

-

Chen, J., et al. (2023). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry. [Link]

- Purac Biochem BV. (2010). Process for manufacturing n,n-dialkyl lactamide.

-

Green Chemistry & Catalysis. (n.d.). Catalytic Amidation Guide. [Link]

-

Komesu, A., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]

- 6. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

- 8. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]

- 9. Catalytic Amidation [catalyticamidation.info]

- 10. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

- 11. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism for acetic acid-catalyzed ester aminolysis [html.rhhz.net]

Solvent selection for nucleophilic substitution of alpha-haloacetamides

Application Note: Optimizing Solvent Systems for the Nucleophilic Substitution of

Executive Summary

-Haloacetamides are critical electrophilic motifs in medicinal chemistry, serving as precursors for peptidomimetics and, increasingly, as the reactive "warhead" in covalent inhibitors and Targeted Protein Degradation (PROTAC) linkers. While the reaction mechanism is a fundamentalThis guide moves beyond standard textbook recommendations, providing a process-focused analysis of solvent effects. We contrast traditional high-performance solvents (DMF, DMSO) with modern green alternatives (2-MeTHF, Acetonitrile) and provide a self-validating protocol for optimizing these substitutions.

Mechanistic Principles & Solvent Effects

The Landscape

The substitution of the halide (Cl, Br, or I) on an

-

The Electrophile: The adjacent carbonyl group exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the

-carbon compared to simple alkyl halides. -

The "Naked Anion" Effect: In polar aprotic solvents (DMF, DMSO, NMP), cations (e.g.,

, -

The "Cage" Effect: In polar protic solvents (MeOH, EtOH, Water), the solvent forms a hydrogen-bond cage around the nucleophile. The nucleophile must shed this solvent shell before attacking the electrophile, significantly raising the activation energy and slowing the reaction.

The Finkelstein Acceleration

For less reactive substrates (specifically

Diagram 1: Mechanistic Pathway & Solvent Interaction The following diagram illustrates the competing effects of solvation and the Finkelstein catalytic cycle.

Caption: Figure 1. Solvent influence on nucleophilicity and the catalytic role of Iodide (Finkelstein condition) in accelerating substitution.

Solvent Selection Matrix

The choice of solvent is a trade-off between Reaction Kinetics and Process Workup .

| Solvent Class | Examples | Kinetic Performance | Workup / Green Score | Recommendation |

| Dipolar Aprotic | DMF, DMSO, NMP | Excellent. Rapid rates due to naked anion effect. | Poor. High boiling points; difficult to remove; DMF/NMP are reprotoxic (REACH restricted). | Use only for library synthesis (mg scale) or insoluble substrates. |

| Polar Aprotic (Volatile) | Acetonitrile (MeCN), Acetone | Good. Slower than DMF but supports Finkelstein conditions (NaI solubility). | Moderate. Easy to evaporate; Acetone incompatible with primary amines (imine formation). | Preferred for general synthesis. |

| Green / Ethereal | 2-MeTHF , CPME | Moderate. Slower rates; requires phase transfer catalyst (PTC) or organic bases. | Excellent. Derived from renewables; immiscible with water (easy extraction); stable to base. | Best for Process Scale. |

| Protic | Ethanol, Methanol | Poor. H-bonding retards nucleophile; risk of ester/amide exchange. | Good. Green and cheap, but kinetically unfavorable. | Avoid unless substrate solubility demands it. |

Key Insight: 2-Methyltetrahydrofuran (2-MeTHF) is the modern "Gold Standard" for process chemistry. Unlike THF, it is immiscible with water, allowing for a direct aqueous wash of the reaction mixture without solvent exchange [1].

Experimental Protocols

Protocol A: High-Throughput Discovery (DMF/DMSO)

Best for: Milligram-scale library generation where reaction speed is paramount and workup is automated (e.g., prep-HPLC).

-

Dissolution: Dissolve

-chloroacetamide (1.0 equiv) in anhydrous DMF (0.2 M concentration). -

Base Addition: Add DIPEA (Diisopropylethylamine) (1.5 equiv). Note: Inorganic bases like

have poor solubility in DMF/DMSO; organic bases are preferred here. -

Nucleophile: Add amine/thiol nucleophile (1.1 equiv).

-

Reaction: Shake/Stir at 25°C for 2-4 hours.

-

Workup: Direct injection onto C18 Prep-HPLC. Do not attempt aqueous extraction of DMF on this scale.

Protocol B: Green Process Optimization (2-MeTHF)

Best for: Gram-to-Kilogram scale, focusing on purity, yield, and solvent recovery.

-

Setup: Charge reaction vessel with

-chloroacetamide (1.0 equiv) and 2-MeTHF (5-10 volumes). -

Catalyst (The Finkelstein Boost): Add Sodium Iodide (NaI) (0.1 equiv). This is crucial in ethereal solvents to maintain reaction rate.

-

Base: Add finely ground

(2.0 equiv) or DIPEA (1.2 equiv). -

Nucleophile: Add nucleophile (1.1 equiv).

-

Reaction: Heat to 60°C. Monitor by HPLC/TLC.

-

Checkpoint: If reaction stalls >24h, increase NaI to 0.5 equiv.

-

-

Workup (Self-Validating Step):

-

Cool to room temperature.

-

Add Water (5 volumes). Agitate and settle.

-

Observation: 2-MeTHF will form the upper layer. The aqueous lower layer removes the inorganic salts (KI, KCl, Base) and DMF traces (if used as co-solvent).

-

Separate layers. Wash organic layer with brine.

-

Concentrate organic layer to obtain product.[2]

-

Process Decision Tree

Use this workflow to determine the optimal solvent system for your specific substrate.

Caption: Figure 2. Decision matrix for solvent selection balancing solubility, rate, and downstream processing.

Troubleshooting & Critical Parameters

-

Hydrolysis Risk:

-Haloacetamides are susceptible to hydrolysis in wet solvents, especially under basic conditions.-

Validation: Ensure solvent water content is <0.1% (Karl Fischer titration).

-

-

Dimerization: Primary amines can react twice if the haloacetamide is in excess.

-

Control: Always add the haloacetamide to the amine solution if the amine is valuable, or use excess amine if the halide is valuable.

-

-

Thermal Instability:

-Iodoacetamides (formed via Finkelstein) are light and heat sensitive.-

Protocol: If using NaI, keep the reaction vessel wrapped in foil and do not exceed 60°C.

-

References

-

Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[2][3] ChemSusChem.

-

Finkelstein, H. (1910).[4] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[4][5][6] Ber. Dtsch. Chem. Ges.

-

Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

-

Reichardt, C. (2003). "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide

Welcome to the technical support guide for the synthesis of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to improve yield, minimize impurities, and achieve consistent results.

Overview of the Core Synthesis Pathway

The most common and efficient route to synthesize this compound is a two-step process. It begins with a nucleophilic substitution reaction, specifically a Williamson ether synthesis, followed by N-alkylation of the piperidine nitrogen.

Step 1: Williamson Ether Synthesis. This step involves the formation of the ether linkage. It is typically achieved by reacting a protected 4-hydroxypiperidine with a suitable 2-halo-N,N-disubstituted acetamide. A strong base is required to deprotonate the hydroxyl group of the piperidine, creating a potent nucleophile.[1][2]

Step 2: N-Alkylation. The second step involves the alkylation of the secondary amine on the piperidine ring to introduce the ethyl group. This can be accomplished through various methods, with reductive amination being a common and high-yielding approach.[3]

Below is a diagram illustrating the general synthetic workflow.

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My yield from the Williamson ether synthesis step is consistently low. What are the likely causes?

Low yields in this crucial step often trace back to one of several factors related to the SN2 reaction mechanism.[4]

Answer:

-

Incomplete Deprotonation: The hydroxyl group of 4-hydroxypiperidine must be fully deprotonated to form the highly reactive alkoxide nucleophile. If a base that is too weak or an insufficient amount of a strong base is used, the reaction will be slow and incomplete.

-

Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF.[1] Ensure the NaH is fresh and used in at least 1.1 to 1.5 molar equivalents relative to the alcohol.

-

-

Competing Elimination (E2) Reaction: The alkylating agent, 2-chloro-N-ethyl-N-methylacetamide, can undergo an E2 elimination reaction, especially at elevated temperatures, to form an alkene byproduct.[4]

-

Poor Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile, reducing its reactivity and slowing down the SN2 reaction.[4]

-

Solution: Always use anhydrous polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation (e.g., Na+) but leave the alkoxide anion free to act as a nucleophile.[2]

-

Question 2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

Byproduct formation is a common challenge. The two most likely culprits are over-alkylation of the piperidine nitrogen and side reactions involving the acetamide moiety.

Answer:

-

Over-alkylation: If a non-protected 4-hydroxypiperidine is used in the first step, the alkylating agent can react with both the hydroxyl group and the piperidine nitrogen, leading to a mixture of products.[5]

-

Solution: It is highly recommended to use a Boc-protected 4-hydroxypiperidine (tert-butyl 4-hydroxy-1-piperidinecarboxylate). The Boc group protects the nitrogen from alkylation and can be easily removed later under acidic conditions.

-

-

Quaternary Salt Formation: In the final N-alkylation step, using an excess of the alkylating agent can lead to the formation of a quaternary ammonium salt, which can be difficult to remove.[5]

-

Solution: Carefully control the stoichiometry. Use a slight excess (1.1 to 1.2 equivalents) of the alkylating agent (e.g., ethyl iodide) and monitor the reaction closely by TLC or LC-MS to stop it upon completion.[6]

-

The following decision tree can help diagnose common synthesis problems.

Sources

Technical Support Center: Purification of Tertiary Amide Piperidine Intermediates

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers to common challenges encountered during the purification of tertiary amide piperidine intermediates. These molecules are crucial building blocks in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications and regulatory compliance.[1][2] This center is structured in a practical, question-and-answer format to directly address the specific issues you face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Persistent Oily or Gummy Product That Fails to Crystallize

Q: My tertiary amide piperidine intermediate is a persistent, viscous oil after chromatography and solvent removal. I've tried standard cooling and solvent evaporation techniques, but it refuses to solidify. What methods can I use to induce crystallization?

A: This is a very common and frustrating issue. The inability of a compound to crystallize is often due to the presence of residual solvents, co-eluting impurities that disrupt the crystal lattice formation, or the intrinsic physicochemical properties of the molecule itself.

Causality: Tertiary amides, particularly those with flexible side chains on the piperidine ring, can have low melting points and a high affinity for various solvents. Impurities act as "defects" that prevent the ordered molecular packing required for crystallization.

Troubleshooting Strategies:

-

Trituration: This is often the most effective first step for oils. Trituration involves repeatedly washing or grinding the oily product with a solvent in which the desired compound is insoluble (or sparingly soluble), while the impurities are highly soluble.[3][4] The mechanical action of scratching the flask with a spatula during this process can provide nucleation sites, initiating crystallization.[3][5]

-

Solvent/Anti-Solvent Method: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is insoluble) dropwise until the solution becomes persistently cloudy.[6][7] This brings the solution to a state of supersaturation. Allowing the mixture to stand, sometimes with gentle cooling, can lead to crystal formation.

-

High-Vacuum Drying: Ensure all residual chromatography solvents are thoroughly removed. Place the oil under a high vacuum for several hours, sometimes with gentle warming (if the compound is thermally stable), to remove any trapped solvent molecules that might be inhibiting crystallization.

-

Seeding: If you have a small crystal of the desired compound from a previous batch, adding a "seed" crystal to the supersaturated oil can provide a template for crystal growth.[5][8]

Issue 2: Co-eluting Impurities During Silica Gel Chromatography

Q: I'm running flash chromatography on my tertiary amide piperidine, but a key byproduct has a very similar Rf value, leading to mixed fractions. How can I improve the separation?

A: The basic nitrogen of the piperidine ring is a frequent cause of purification headaches on standard silica gel.[9][10] The acidic silanol groups (Si-OH) on the silica surface can interact strongly with the basic amine, causing significant peak tailing and poor resolution.[9][10]

Causality: This strong interaction means the compound doesn't move smoothly through the column, resulting in broad peaks that overlap with nearby impurities.

Troubleshooting Strategies:

-

Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent to "cap" the acidic sites on the silica.[9]

-

Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase. This will compete with your product for binding to the silanol groups, resulting in sharper peaks and often improved separation.[9]

-

Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in dichloromethane or ethyl acetate-based solvent systems, which is particularly effective for very basic compounds.

-

-

Change the Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase.

-

Alumina (Neutral or Basic): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.

-

Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and can provide excellent peak shape and resolution for amines without requiring mobile phase modifiers.[10]

-

-

Reverse-Phase Chromatography: If the compound and impurities have different hydrophobicities, reverse-phase (C18) flash chromatography or preparative HPLC can be a powerful alternative.

Issue 3: Product Degradation on the Column

Q: I suspect my tertiary amide is hydrolyzing or degrading during silica gel chromatography. My yield is low, and I see new, more polar spots on my TLC plates after the column. What's happening?

A: This is a critical issue, as amides can be susceptible to hydrolysis under acidic conditions, and standard silica gel is acidic (pH ~4-5).[11][12] The prolonged contact time during a slow column run can be sufficient to cause partial cleavage of the amide bond.

Causality: The acidic surface of the silica gel catalyzes the hydrolysis of the amide bond, breaking it into a carboxylic acid and a secondary amine (the piperidine fragment).[11][12] Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, but it can still occur, especially with sensitive substrates.[13]

Troubleshooting Strategies:

-

Neutralize the Silica: Prepare a slurry of your silica gel in your starting eluent and add 1-2% triethylamine. Swirl for a few minutes before packing the column. This deactivates the acidic sites.

-

Minimize Contact Time: Use flash chromatography with higher pressure to push the solvent through faster. Avoid letting the compound sit on the column for extended periods.

-

Switch to a Non-Acidic Method:

-

Crystallization/Trituration: As discussed in Issue 1, these methods avoid chromatography altogether and are ideal if applicable. Recrystallization is often the method of choice for amides.[14]

-

Acid-Base Extraction: This is a highly effective workup or initial purification step. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl).[1] Your basic piperidine intermediate will become protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified product back into an organic solvent.[1]

-

Issue 4: Removal of Residual Palladium Catalyst

Q: My synthesis involved a Suzuki or Buchwald coupling, and now I'm struggling to remove trace palladium from my product. It's contaminating my NMR and causing discoloration. How can I get rid of it?

A: Residual palladium is a common and serious impurity, especially in pharmaceutical development, due to its toxicity and potential to interfere with subsequent reactions. The nitrogen atoms in the piperidine and amide moieties can chelate with palladium, making it soluble and difficult to remove by simple filtration.[15]

Causality: Soluble palladium complexes can behave like organic molecules, making them difficult to separate from the desired product using standard chromatographic or extraction methods.[16]

Troubleshooting Strategies:

-

Filtration through Celite®: For heterogeneous catalysts like Pd/C, diluting the reaction mixture with a solvent and filtering through a thick pad of Celite® is often sufficient to trap the insoluble metal particles.[16][17]

-

Activated Carbon Treatment: Stirring the crude product solution with activated carbon (charcoal) can effectively adsorb residual palladium.[15][18] However, be aware that activated carbon can also adsorb your product, potentially lowering the yield.[15]

-

Metal Scavengers: This is a highly effective but more expensive option. Scavenger resins are solid supports (like silica or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols.[15] The crude product solution is stirred with the resin, which selectively binds the palladium, and is then simply filtered off.[15][17]

-

Specialized Aqueous Washes: In some cases, washing with an aqueous solution containing a chelating agent (e.g., lactic acid) can help extract the palladium into the aqueous phase.[18]

Issue 5: Choosing a Purification Strategy for Scale-Up

Q: Flash chromatography works well for my 100 mg proof-of-concept synthesis, but now I need to purify 50 grams. What is the most efficient and economical approach for large-scale purification?

A: Scaling up purification requires a shift in mindset from high-resolution techniques to high-throughput, economical methods. The "trial and error" approach used at the bench is not viable for large-scale production.[19]

Causality: Direct linear scale-up of chromatography is often impractical due to the large volumes of solvent and silica required, making it expensive and time-consuming.[20][21]

Recommended Scale-Up Workflow:

-

Optimize the Workup (Bulk Impurity Removal):

-

Acid-Base Extraction: This should be your first step. It is a highly scalable and cost-effective way to remove the majority of neutral and acidic impurities before any other purification is attempted.[1]

-

-

Induce Crystallization (The Preferred Method):

-

Direct Crystallization: After the workup, concentrate the crude product and attempt to crystallize it directly. Screen a variety of solvents to find a system that provides good purity and yield. This is by far the most economical and efficient method for large-scale purification of solids.[14][22]

-

Salt Formation: If the freebase is an oil, consider forming a salt (e.g., hydrochloride, tartrate). Salts often have much higher crystallinity than the corresponding freebases and can be easily purified by recrystallization.

-

-

Large-Scale Chromatography (If Necessary):

-

If crystallization fails, large-scale medium-pressure liquid chromatography (MPLC) is the next logical step. The analytical HPLC or TLC conditions can be adapted for preparative scale systems.[19] However, this should be considered a secondary option to crystallization due to cost and solvent waste.

-

Visualizations & Protocols

Decision Workflow for Purification Method Selection

This diagram outlines a logical decision-making process for selecting the appropriate purification technique for your tertiary amide piperidine intermediate.

Caption: A decision-making workflow for selecting a purification method.

Data Table: Common Chromatography Modifiers

| Modifier | Typical Concentration | Purpose & Mechanism | Best For |

| Triethylamine (TEA) | 0.1 - 2.0% (v/v) | Masks acidic silanol sites on silica gel, reducing peak tailing for basic compounds. | General purpose purification of amines.[9] |

| Ammonia (in MeOH) | 0.5 - 2.0% of a 7N solution | A stronger base than TEA, highly effective at preventing interactions between very basic amines and silica. | Strongly basic compounds or those exhibiting severe peak tailing. |

| Acetic or Formic Acid | 0.1 - 1.0% (v/v) | Used to improve the peak shape of acidic compounds by keeping them protonated. | Not recommended for tertiary amides, but useful for purifying acidic impurities. |

Experimental Protocol 1: Trituration of an Oily Product

Objective: To induce the crystallization of an oily tertiary amide piperidine intermediate by removing soluble impurities.

Methodology:

-

Solvent Selection: Choose a solvent in which your product is expected to be poorly soluble, but the suspected impurities are soluble (e.g., hexane, diethyl ether, or a mixture like ethyl acetate/hexane). Test this on a small scale (a few milligrams of oil in a vial) first.

-

Procedure: a. Place the oily product (e.g., 1.0 g) in a small Erlenmeyer flask. b. Add a small volume (e.g., 5-10 mL) of the chosen trituration solvent. c. Vigorously swirl or stir the mixture with a magnetic stir bar. Use a glass rod or metal spatula to scratch the inside surface of the flask below the solvent level.[3][5] d. Continue stirring/scratching for 15-30 minutes. If the oil begins to solidify, you may see the formation of a white precipitate or a slurry.

-

Isolation: a. Collect the resulting solid by vacuum filtration using a Büchner funnel. b. Wash the solid on the filter with a small amount of fresh, cold trituration solvent to remove any remaining surface impurities.

-

Drying: Dry the solid under a high vacuum to remove all traces of the solvent. Analyze by NMR or LCMS to confirm purity.

Experimental Protocol 2: Acid-Base Extraction for Bulk Purification

Objective: To separate a basic tertiary amide piperidine intermediate from neutral or acidic impurities.

Methodology:

-

Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in a suitable organic solvent (e.g., 200 mL of ethyl acetate) in a separatory funnel.

-

Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 200 mL of 1 M HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated basic product will move into the aqueous (bottom) layer.[1][23]

-

Phase Separation: Drain the lower aqueous layer into a large Erlenmeyer flask. The organic layer, containing neutral and acidic impurities, can be discarded. For a thorough extraction, wash the organic layer one more time with fresh 1 M HCl and combine the aqueous layers.

-

Basification: Cool the combined aqueous layer in an ice bath. Slowly and carefully add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (confirm with pH paper, pH > 12). The deprotonation of your product may cause it to precipitate as a solid or separate as an oil.

-

Final Extraction: Return the basified aqueous mixture to the separatory funnel. Extract the free-based product back into a fresh organic solvent (e.g., 3 x 150 mL of dichloromethane).[1]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified tertiary amide piperidine intermediate.

References

-

ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online Forum]. Available at: [Link]

-

ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Forum]. Available at: [Link]

-

Ye, Z., et al. (2019). Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition. Green Chemistry. Available at: [Link]

-

Gimeno, A., et al. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. PharmaTech. Available at: [Link]

-

University of Rochester, Department of Chemistry. Workup for Removing Amines. Not Voodoo. Available at: [Link]

-

University of Rochester, Department of Chemistry. Workup: Amines. Not Voodoo. Available at: [Link]

-

Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. Available at: [Link]

-

Bio-Link. (2024). Risks and Control Strategies of Scale-up in Purification Process. Bio-Link. Available at: [Link]

- Google Patents. (2005). US20050256327A1 - Method of removing palladium.

-

ResearchGate. (2025). How to recrystallize an oily compound? [Online Forum]. Available at: [Link]

-

ResearchGate. (n.d.). Acid Wash Scrubbing as a Countermeasure for Ammonia Emissions from a Postcombustion CO2 Capture Plant. Request PDF. Available at: [Link]

-

Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Bio-Rad. Available at: [Link]

-

Menke, J., Krop, U., & Greco, G. (n.d.). Systematic and efficient method scale-up for peptide purification. KNAUER. Available at: [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Wikipedia. Available at: [Link]

-

N/A. (n.d.). Recrystallization-1.pdf. Available at: [Link]

-

ResearchGate. (2020). What is the best technique for amide purification? [Online Forum]. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Available at: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

-

PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. PraxiLabs. Available at: [Link]

-

ResearchGate. (2022). What does "trituration" mean in this text? What should I do to induce crystallization? [Online Forum]. Available at: [Link]

-

DS M. (2021). Trituration theory / part 1. YouTube. Available at: [Link]

- Google Patents. (2010). WO2010151677A1 - Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.

-

N/A. (n.d.). 4. Crystallization. Available at: [Link]

-

Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Available at: [Link]

- Google Patents. (1944). US2363158A - Process for the purification of piperidine.

- Google Patents. (2015). US9120996B2 - Process of reactive trituration directly on an oil cake.

-

Organic Synthesis. (n.d.). Hydrolysis of Amide. Organic Synthesis. Available at: [Link]

-

Reddit. (2015). Today, I managed to crystallise my shitty oil. What have been your 'complete luck' stories?. r/chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Royal Society of Chemistry. Available at: [Link]

-

Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

-

Mukherjee, A. (2022). Reaction Today: Hydrolysis of Amide. YouTube. Available at: [Link]

-

Lasota, J., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. Available at: [Link]

-

DTIC. (2025). Piperidine Synthesis. DTIC. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. praxilabs.com [praxilabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biotage.com [biotage.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]

- 21. bio-rad.com [bio-rad.com]

- 22. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]

- 23. chem.rochester.edu [chem.rochester.edu]

Technical Support Center: Sterically Hindered Amide Bond Formation

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the formation of sterically hindered amides, specifically focusing on the synthesis of N-ethyl-N-methyl amides. The secondary amine, N-ethylmethylamine, while relatively small, presents a significant kinetic barrier when paired with sterically demanding carboxylic acids. This resource provides in-depth troubleshooting, validated protocols, and mechanistic insights to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My standard EDC/NHS coupling protocol is failing to produce my target N-ethyl-N-methyl amide. What is the underlying chemical reason for this failure?

A1: The primary reason for failure with standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is the high activation energy barrier imposed by steric hindrance. The overall mechanism involves two main steps:

-

Activation: The carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate. This step is usually fast.

-

Nucleophilic Attack: The amine (N-ethylmethylamine) must then attack the carbonyl carbon of this bulky intermediate.

When either the carboxylic acid or the amine is sterically hindered, this second step becomes extremely slow. The ethyl and methyl groups on the nitrogen of your secondary amine create a congested environment that impedes its approach to the activated carbonyl. While the O-acylisourea intermediate waits for the slow nucleophilic attack, it is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive and terminates the desired reaction pathway. Standard additives like N-hydroxysuccinimide (NHS) form an activated ester that is more stable than the O-acylisourea but may still not be reactive enough to be attacked by a hindered secondary amine at an appreciable rate.

Q2: What are the most robust and reliable coupling reagents for forming amides with hindered secondary amines like N-ethylmethylamine?

A2: For challenging couplings involving steric hindrance, moving beyond carbodiimides to more potent activating agents is critical. Uronium/aminium and phosphonium salt-based reagents are the industry standard for these cases because they generate highly reactive activated esters that are more susceptible to nucleophilic attack.[1][2]

Here are the top-tier recommendations:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often considered the gold standard for difficult couplings. It is based on HOAt (1-Hydroxy-7-azabenzotriazole), which forms a highly reactive activated ester. The nitrogen in the pyridine ring of the HOAt moiety can act as an intramolecular general base catalyst, accelerating the subsequent amine attack.[2]

-